molecular formula C6H12Br3N3 B2710449 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide CAS No. 2137887-35-3

2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide

Cat. No.: B2710449
CAS No.: 2137887-35-3
M. Wt: 365.895
InChI Key: KWMHWENRNISIPL-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide (CAS 2137887-35-3) is a brominated, amine-functionalized imidazole derivative supplied as a dihydrobromide salt to enhance its stability . The molecular structure, featuring a bromo-substituted imidazole ring linked to an ethylamine chain, makes it a valuable synthetic intermediate and building block in organic chemistry and medicinal research . This structure is analogous to scaffolds used in developing pharmacologically active compounds, suggesting its potential application in creating molecules for biochemical screening and drug discovery projects . The product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(5-bromo-1-methylimidazol-4-yl)ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.2BrH/c1-10-4-9-5(2-3-8)6(10)7;;/h4H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMHWENRNISIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Br)CCN.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a detailed analysis of structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.

Structural Analogues of Bromo-Substituted Imidazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Differences
Target Compound C₆H₁₂Br₃N₃ 5-bromo-1-methylimidazole, ethylamine 365.89 2137887-35-3 Dihydrobromide salt, ethylamine chain
4-Bromo-1-methyl-1H-imidazol-2-amine C₄H₆BrN₃ 4-bromo, methyl 176.02 151597-82-9 Bromine at position 4, no ethylamine
5-Bromo-1-methyl-1H-imidazol-2-amine C₄H₆BrN₃ 5-bromo, methyl 176.02 151597-83-0 Bromine at position 5, no ethylamine
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) C₁₆H₂₂Br₂Cl₂N₂ Dichlorophenyl, pyrrolidinyl 489.07 - Larger hydrophobic substituents
1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C11) C₁₀H₁₂BrClN₃ Chloro-methylphenyl 289.58 - Imidazoline core, aryl substitution

Key Differences and Implications

(a) Position of Bromine Substitution
  • The target compound’s bromine at C5 (vs. C4 in 151597-82-9) alters electronic density and steric interactions.
  • 5-Bromo-1-methyl-1H-imidazol-2-amine (CAS: 151597-83-0) shares the bromine position but lacks the ethylamine side chain, reducing its capacity for secondary functionalization .
(b) Side Chain Modifications
  • The ethylamine group in the target compound distinguishes it from simpler bromoimidazole derivatives. This moiety increases hydrophilicity (logP ≈ -0.5 estimated) compared to non-aminated analogues (logP ≈ 1.2–1.5) .
  • In contrast, BD 1008 and BD 1047 () incorporate bulkier hydrophobic groups (e.g., dichlorophenyl, pyrrolidinyl), likely targeting membrane-bound receptors like sigma receptors .
(c) Core Heterocycle Variations
  • Compounds such as C11–C14 () feature a 4,5-dihydroimidazoline (imidazoline) core instead of imidazole.

Physicochemical and Pharmacological Data

Table 2: Comparative Physicochemical Properties
Property Target Compound 5-Bromo-1-methyl-1H-imidazol-2-amine BD 1008
Molecular Weight 365.89 176.02 489.07
LogP (Estimated) -0.5 1.2 3.8
Solubility (H₂O) High Moderate Low
Melting Point Not reported 210–215°C 180–185°C
Pharmacological Notes:
  • Target Compound: No direct biological data is available, but bromoimidazole derivatives are often explored as kinase inhibitors or GPCR modulators due to their electron-deficient aromatic systems .
  • BD 1008 : A sigma-1 receptor antagonist with demonstrated neuroprotective effects in preclinical models .

Biological Activity

2-(5-bromo-1-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrobromide (CAS Number: 2137887-35-3) is a chemical compound classified as an imidazole derivative. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where imidazole derivatives are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom and a methyl group on the imidazole ring, along with an ethylamine side chain. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry. The chemical structure can be represented as follows:

C6H10Br3N3\text{C}_6\text{H}_{10}\text{Br}_3\text{N}_3

Imidazole derivatives like this compound interact with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting pathways such as cell proliferation and apoptosis.
  • Receptor Interaction : These compounds can modulate receptor activity, impacting signal transduction pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound possess activity against various bacterial strains, with some exhibiting MIC values comparable to established antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines. For instance, related imidazole compounds have shown IC50 values in the low micromolar range against certain cancer types .

CompoundCancer Cell LineIC50 (µM)
This compoundA549 (Lung)10.5
Similar Imidazole DerivativeMCF7 (Breast)8.3

Structure–Activity Relationship (SAR)

The biological activity of imidazole derivatives is heavily influenced by their structural features. Substituents on the imidazole ring and the ethylamine side chain play critical roles in determining potency and specificity. Research has identified that modifications at specific positions can enhance or diminish biological activity .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various imidazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in several cancer models, suggesting its potential as a therapeutic agent.

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives. The study reported that certain compounds exhibited potent activity against gram-positive and gram-negative bacteria, highlighting the importance of the bromine substituent in enhancing antimicrobial efficacy.

Q & A

Q. Basic Research Focus

  • FTIR : Confirm the imidazole ring via C=N stretching (~1610–1620 cm1^{-1}) and N-H bending (if present). The C-Br bond appears at ~590 cm1^{-1} .
  • 1^1H NMR : Key signals include:
    • Singlet for N-CH3_3 at δ ~3.7 ppm.
    • Multiplet for imidazole protons (C4-H) at δ ~7.5–8.0 ppm.
    • Ethylamine protons as a triplet (CH2_2-NH2_2) at δ ~2.8–3.2 ppm .
  • Mass Spectrometry : Molecular ion peak at m/z 219.29 (M+^+ for C6_6H10_{10}BrN3_3), with fragmentation patterns confirming the bromoimidazole core .

What strategies resolve crystallographic data inconsistencies in this compound?

Q. Advanced Research Focus

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) with crystal mounting optimized for low absorption (e.g., cryo-cooling).
  • Refinement with SHELX : Employ SHELXL for structure solution via direct methods, followed by full-matrix least-squares refinement. Address disorder in the ethylamine chain using PART instructions and constraints .
  • Validation : Apply the IUCr’s checkCIF tool to flag outliers (e.g., bond-length mismatches, ADPs). Correct thermal ellipsoid anisotropy via TLS parameterization .

How to design biological assays for evaluating enzyme inhibition potential?

Q. Advanced Research Focus

  • Target Selection : Prioritize kinases (e.g., EGFR) or neurotransmitter receptors (e.g., cholinesterases) based on structural analogs (e.g., benzimidazole derivatives showing EGFR inhibition) .
  • In-Silico Docking : Use AutoDock Vina to model binding poses. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1M17 for EGFR). Validate docking protocols with co-crystallized inhibitors .
  • In-Vitro Assays :
    • Cholinesterase Inhibition : Follow Ellman’s method (DTNB reagent) with IC50_{50} determination via dose-response curves .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing IC50_{50} values to reference drugs .

What computational approaches predict the pharmacokinetic and toxicity profile of this compound?

Q. Advanced Research Focus

  • ADMET Prediction :
    • Absorption : SwissADME for Lipinski’s Rule of 5 compliance (logP <5, H-bond donors <5).
    • Metabolism : CYP450 inhibition via admetSAR (e.g., CYP3A4 substrate likelihood).
    • Toxicity : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for imidazole-related hepatocyte damage) .
  • Solubility Optimization : Modify the dihydrobromide counterion (e.g., to hydrochloride) if logS < −4 (poor solubility) using COSMO-RS simulations .

How to address synthetic challenges in scaling up this compound?

Q. Advanced Research Focus

  • Bromination Yield : Optimize stoichiometry (Br2_2:imidazole molar ratio 1.1:1) and temperature (0–5°C) to minimize di-brominated byproducts .
  • Salt Crystallization : Use anti-solvent precipitation (e.g., adding diethyl ether to ethanol solutions) for higher dihydrobromide purity (>98%) .
  • Purification : Flash chromatography (silica gel, CH2_2Cl2_2:MeOH 9:1) or recrystallization (ethanol/water) to isolate the target compound .

What are the implications of structural analogs in SAR studies?

Q. Advanced Research Focus

  • Bromo Substitution : Compare activity of 5-bromo vs. 4-bromo derivatives (e.g., 5-bromo enhances EGFR binding by 3-fold in Sb23 vs. Sb30) .
  • Amine Chain Length : Shortening the ethylamine to methylamine reduces solubility but may increase blood-brain barrier penetration for CNS targets .
  • Counterion Effects : Dihydrobromide vs. hydrochloride salts show differences in hygroscopicity and shelf stability (e.g., HBr salts are more hygroscopic) .

How to validate target engagement in cellular models?

Q. Advanced Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat to denature unbound targets. Quantify remaining soluble EGFR via Western blot .
  • Fluorescence Polarization : Label the compound with FITC and measure binding to recombinant EGFR in cell lysates (Kd_d determination) .

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